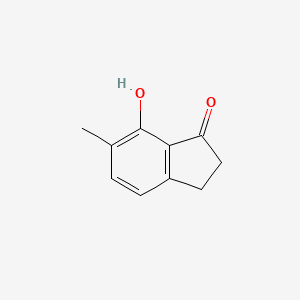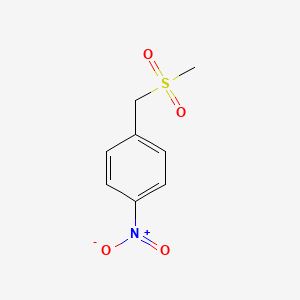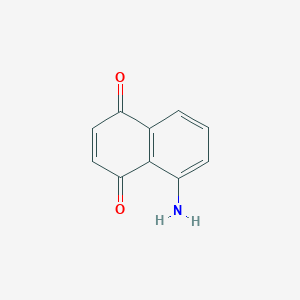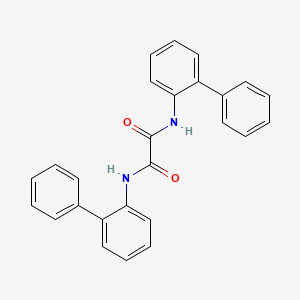
N,N'-bis(2-phenylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-bis(2-phenylphenyl)oxamide” is a chemical compound with the molecular formula C26H20N2O2 .
Synthesis Analysis
The synthesis of “N,N’-bis(2-phenylphenyl)oxamide” involves several steps. The starting materials include diethyl oxalate, glycine, and β-alanine . These are subjected to condensation reactions to form oxamides, which are then nitrated to form the corresponding dinitroxamides . The final reaction of the β-alanine based dinitroxamide with trinitroethanol generates the energetic target ester in moderate yield and high purity .Molecular Structure Analysis
The molecular structure of “N,N’-bis(2-phenylphenyl)oxamide” is characterized by a molecular weight of 392.44900, a density of 1.249g/cm3, and a melting point of 241 °C . The exact mass is 392.15200 .Applications De Recherche Scientifique
1. Impediment of Iron Corrosion
- Application Summary: N,N’-bis(2-phenylphenyl)oxamide has been used to inhibit the corrosion of iron in concentrated sodium chloride solution (3.5 wt.% NaCl). The compound was synthesized and assessed based on elemental analysis (CHN) and spectral (IR, mass, 13 C/ 1 H NMR and UV-Vis) measurements .
- Methods of Application: Various electrochemical and spectroscopic assessment techniques were performed. Cyclic potentiodynamic polarization experiments were conducted, and the results showed that the presence of N,N’-bis(2-phenylphenyl)oxamide and its increased concentration decreased the corrosion of iron in NaCl solution .
- Results: The electrochemical impedance spectroscopy results showed that N,N’-bis(2-phenylphenyl)oxamide molecules greatly increased the corrosion resistance. The chronoamperometric experiments performed at −475 mV (Ag/AgCl) revealed that the N,N’-bis(2-phenylphenyl)oxamide molecules decreased the absolute currents and reduced the probability of the occurrence of pitting corrosion .
2. Alleviation of Iron Corrosion
- Application Summary: N,N’-bis(2-phenylphenyl)oxamide has been reported to alleviate iron corrosion in 3.5% NaCl sodium chloride solution .
- Methods of Application: The work was achieved using various investigation techniques. Potentiodynamic cyclic polarization (PCP) displayed a powerful inhibition for the corrosion via reducing the iron’s cathodic and anodic reactions .
- Results: The electrochemical impedance spectroscopy results indicated that N,N’-bis(2-phenylphenyl)oxamide molecules provoke the corrosion resistance via increasing polarization resistance. The power of N,N’-bis(2-phenylphenyl)oxamide on decreasing pitting attack was also investigated through measuring the change of current with time at −0.475 V (Ag/AgCl) .
3. Antibacterial and Antileukemia Activities
- Application Summary: Manganese (II) complexes of oxalic dihydrazones, including N,N’-bis(2-phenylphenyl)oxamide, have been synthesized and assessed for their antibacterial and antileukemia activities .
- Methods of Application: The ligands were obtained by the condensation of oxalic dihydrazide with 2-hydroxynaphthalene-1-carbaldehyde and 2-methoxybenzaldehyde. The structures of the ligands and their complexes were determined using spectral (mass, IR, 1 H-NMR, UV-Vis, ESR), magnetic and thermal measurements, in addition to elemental analyses (CHNM) .
- Results: The ligands and manganese (II) complexes were assessed for their antibacterial and antileukemia activities. The proliferation hindrance for the free ligands was enhanced upon coordination with the manganese (II) ions .
4. Component of Polyurethanes Foams
- Application Summary: N,N’-bis(2-phenylphenyl)oxamide has been subject to hydroxyalkylation with ethylene carbonate (EC). The obtained hydroxyethoxy derivatives were used for obtaining polyurethane foams of enhanced thermal stability .
- Methods of Application: The work was achieved using various instrumental methods (IR, -NMR, MALDI ToF, GC, and GC-MS). An influence of the reaction conditions on structure and compositions of the obtained products was investigated .
- Results: The obtained products were used in manufacturing the rigid polyurethane foams which possess enhanced thermal stability and good mechanical properties .
5. Ligand for Copper-Catalyzed Ullman-Ma Cross-Coupling Reaction
- Application Summary: N,N’-bis(2-phenylphenyl)oxamide has been used as a ligand for the copper-catalyzed Ullman-Ma cross-coupling reaction .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, in an Ullman-Ma cross-coupling reaction, the ligand would be combined with a copper catalyst and the substrates to be coupled .
- Results: The results or outcomes of this specific application are not provided in the source .
6. Anticancer Activity and Molecular Docking Studies
- Application Summary: Dicopper(II) complexes bridged by asymmetric N,N’-bis(substituted)oxamides, including N,N’-bis(2-phenylphenyl)oxamide, have been synthesized and assessed for their in vitro anticancer activity and molecular docking studies based on bio-macromolecular interaction .
- Methods of Application: The ligands were synthesized and their structures were determined using various spectral measurements. The ligands coordinated with the metal center in a bi-dentate way forming binuclear and mononuclear complexes .
- Results: The ligands and their complexes have been assessed for their antibacterial and antileukemia activities. The proliferation hindrance for the free ligands was enhanced upon coordination with the manganese(II) ions .
Propriétés
IUPAC Name |
N,N'-bis(2-phenylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRWRNVGVPSVLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318907 |
Source


|
| Record name | MLS000758528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-phenylphenyl)oxamide | |
CAS RN |
21022-17-3 |
Source


|
| Record name | MLS000758528 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000758528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

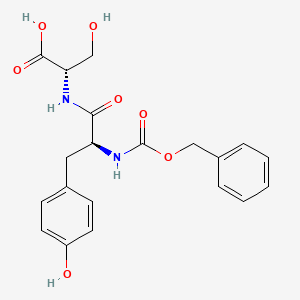
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)
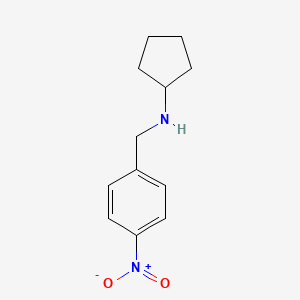
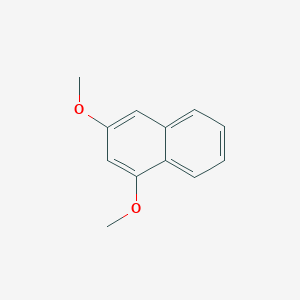
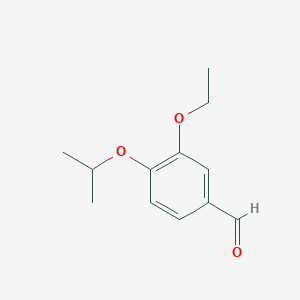
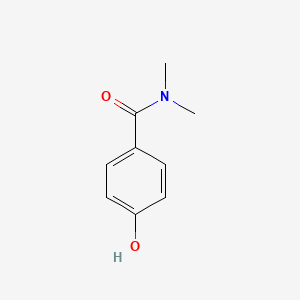
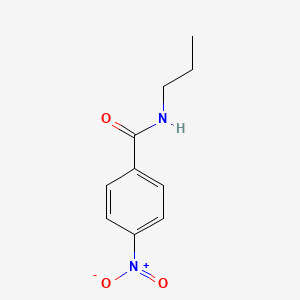
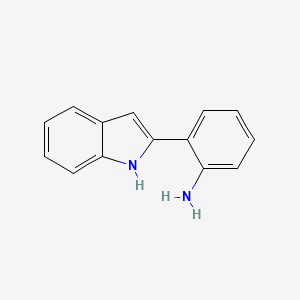
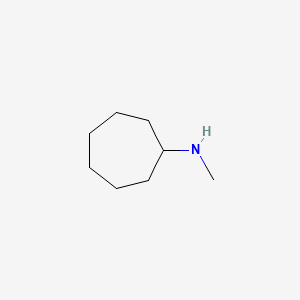
![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)
